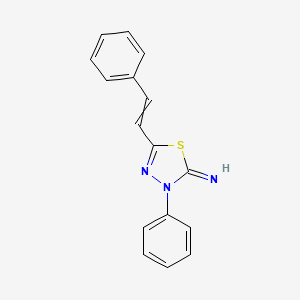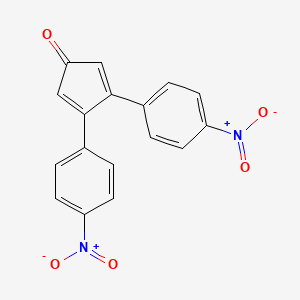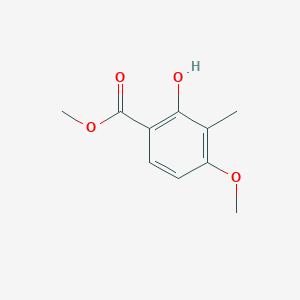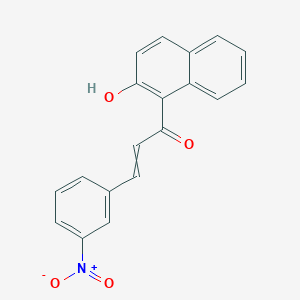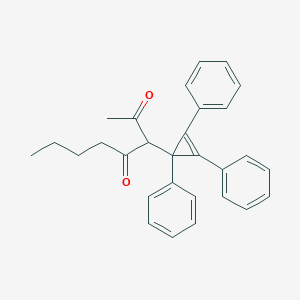
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is a complex organic compound characterized by its unique cyclopropene ring structure and multiple phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione typically involves the cyclopropanation of a suitable precursor followed by functionalization to introduce the octane-2,4-dione moiety. One common method involves the reaction of 1,2,3-triphenylcycloprop-2-en-1-ylium bromide with an appropriate diketone under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups and the cyclopropene ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Wissenschaftliche Forschungsanwendungen
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione involves its interaction with molecular targets through its cyclopropene ring and phenyl groups. These interactions can lead to the modulation of various biological pathways, making it a valuable compound for research in medicinal chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Diphenyl-1-(1,2,3-triphenylcycloprop-2-en-1-yl)cycloprop-2-en-1-ylbenzene
- 3,3-Di(but-2-en-1-yl)pentane-2,4-dione
Uniqueness
3-(1,2,3-Triphenylcycloprop-2-EN-1-YL)octane-2,4-dione is unique due to its combination of a cyclopropene ring with multiple phenyl groups and an octane-2,4-dione moiety. This structure provides a distinct set of chemical properties and reactivity patterns that differentiate it from similar compounds.
Eigenschaften
CAS-Nummer |
113445-85-5 |
|---|---|
Molekularformel |
C29H28O2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
3-(1,2,3-triphenylcycloprop-2-en-1-yl)octane-2,4-dione |
InChI |
InChI=1S/C29H28O2/c1-3-4-20-25(31)26(21(2)30)29(24-18-12-7-13-19-24)27(22-14-8-5-9-15-22)28(29)23-16-10-6-11-17-23/h5-19,26H,3-4,20H2,1-2H3 |
InChI-Schlüssel |
CEBULWPMNBBLSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(C(=O)C)C1(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3-Ethenyl-5,5-dimethylcyclohex-2-en-1-yl)methoxy]-5-oxopenta-2,3-dienoate](/img/structure/B14297542.png)

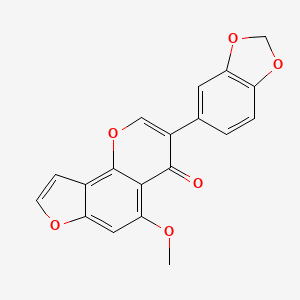
![5-[1-(Benzylsulfanyl)cyclopropyl]cyclohexane-1,3-dione](/img/structure/B14297561.png)
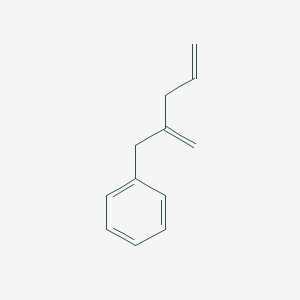

![4-[(2-Methylbutanoyl)oxy]phenyl 4-(nonyloxy)benzoate](/img/structure/B14297572.png)
